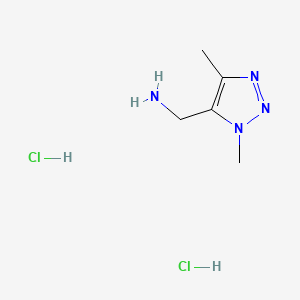
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride is an organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups and a methanamine group, forming a dihydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.
Substitution Reactions: The triazole ring is then substituted with methyl groups at the 1 and 4 positions using methylating agents such as methyl iodide.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the triazole ring.
Formation of Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring and methanamine group.
Substitution: Substituted triazole derivatives with different functional groups.
Applications De Recherche Scientifique
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
1-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanaminedihydrochloride can be compared with other triazole derivatives such as:
1,4-Dimethyl-1H-1,2,3-triazole: Similar structure but lacks the methanamine group.
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanamine group.
5-Bromo-1-methyl-1H-1,2,3-triazole: Substituted with a bromine atom at the 5 position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H12Cl2N4 |
|---|---|
Poids moléculaire |
199.08 g/mol |
Nom IUPAC |
(3,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)9(2)8-7-4;;/h3,6H2,1-2H3;2*1H |
Clé InChI |
TZNRNNNUEDDWMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=N1)C)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















